molecular formula C15H14BrN3O2 B2529586 N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide CAS No. 338393-52-5

N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B2529586
CAS No.: 338393-52-5
M. Wt: 348.2
InChI Key: AOJALGQZMYTSGO-VCHYOVAHSA-N
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Description

N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they play a significant role in various chemical and biological processes. This particular compound is characterized by the presence of a bromine atom, an ethoxy group, and a pyridine ring, which contribute to its unique chemical properties.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 5-bromo-2-ethoxybenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions to form stable complexes. These complexes can exhibit various biological activities by interacting with enzymes or other biomolecules, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of the bromine atom and the ethoxy group, which can significantly influence its reactivity and biological activity. The combination of these functional groups with the pyridine ring makes it distinct from other Schiff base hydrazones .

Properties

IUPAC Name

N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2/c1-2-21-14-4-3-13(16)9-12(14)10-18-19-15(20)11-5-7-17-8-6-11/h3-10H,2H2,1H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJALGQZMYTSGO-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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